1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone
Description
1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone is a bicyclic ketone featuring a norbornene (bicyclo[2.2.1]hept-2-ene) framework substituted with a trifluoroacetyl group. Its molecular formula is C₉H₇F₃O, with a molecular weight of 188.15 g/mol. The compound’s rigid bicyclic structure and electron-withdrawing trifluoromethyl group confer unique reactivity and stability, making it valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]hept-2-enyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)7(13)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
InChI Key |
OSYQIOQVNCATOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction with agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone exerts its effects is primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone ()
- Structure : Substituted with a methyl group at the 3,3-positions of the bicyclo framework.
- Molecular Formula : C₁₁H₁₆O.
- Key Differences: Lack of trifluoromethyl group reduces electron-withdrawing effects.
- Applications : Primarily explored in fragrance chemistry due to its ketone functionality .
Exo/Endo Stereoisomers ()
- Examples: Exo-5-acetyl-2-norbornene (CAS 159699-92-0, ): Exo-configuration. 1-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl ethanone (CAS 130404-11-4, ): Endo-configuration.
- Impact of Stereochemistry :
Trifluoroethanone Derivatives with Aromatic/Heterocyclic Substituents
1-[3-Chloro-5-(Trifluoromethyl)phenyl]-2,2,2-Trifluoroethanone ()
- Structure : Trifluoroacetyl group attached to a chlorinated aryl ring.
- Molecular Weight : 276.56 g/mol.
- Key Differences :
Chloropyridinyl Derivatives ()
- Examples: 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Molecular weight 209.56 g/mol. 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1060811-90-6): Molecular weight 210 g/mol.
- Used as intermediates in neonicotinoid insecticides .
Indole and Isoquinoline Derivatives ()
- Examples: 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): Molecular weight 292.05 g/mol. 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone (CAS 1097920-64-3).
- Key Differences: Heterocyclic systems (indole, isoquinoline) enable π-π stacking and interactions with biological targets. Bromine/chlorine substituents enhance halogen bonding in drug discovery .
Comparison of Physical and Chemical Properties
| Property | Target Compound | 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 188.15 | 164.24 | 209.56 |
| Key Functional Groups | Trifluoroacetyl, bicyclic | Acetyl, methyl-substituted bicyclic | Trifluoroacetyl, chloropyridinyl |
| Reactivity | High (strain + EW group) | Moderate (steric hindrance) | Moderate (aromatic stabilization) |
| Applications | Specialty synthesis | Fragrances, catalysis | Agrochemical intermediates |
Biological Activity
1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone, also known as a bicyclic compound, exhibits unique biological activities due to its structural characteristics. This article explores the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 208.17 g/mol
- CAS Number : 38447-89-1
The bicyclic structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research has indicated that bicyclic compounds can exhibit a range of biological activities, including:
- Antimicrobial Properties : Some bicyclic compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Studies suggest potential applications in cancer therapy due to their ability to interfere with cellular processes.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects on neural cells.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of similar bicyclic compounds. The findings indicated that modifications to the bicyclic structure could enhance activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bicyclic Compound A | Staphylococcus aureus | 32 µg/mL |
| Bicyclic Compound B | Streptococcus pneumoniae | 16 µg/mL |
Antitumor Activity
Research focusing on the antitumor properties of bicyclic compounds has shown promising results. For instance, a study conducted on a series of bicyclic ketones demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Bicyclic Ketone Derivative
In vitro studies revealed that a derivative of 1-(Bicyclo[2.2.1]hept-2-en-1-yl)-2,2,2-trifluoroethanone exhibited:
- IC50 Values :
- MCF-7 (Breast Cancer): 15 µM
- HeLa (Cervical Cancer): 10 µM
These results suggest that structural modifications can lead to enhanced antitumor activity.
Neuroprotective Effects
Neuroprotective properties have been explored in related bicyclic compounds. A study indicated that certain derivatives could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
